(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol
Description
(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol, also known as MDL 100907 or Volinanserin (CAS: 139290-65-6), is a chiral piperidine derivative with a 2,3-dimethoxyphenyl substituent and a hydroxymethyl group at the 4-position of the piperidine ring. Its stereochemistry is critical for activity, as the (R)-enantiomer exhibits significantly higher affinity for the 5-HT2A receptor compared to the (S)-form . Preclinical studies highlight its efficacy in reducing psychosis-like behaviors in animal models with minimal extrapyramidal side effects, attributed to its low affinity for dopamine D2 receptors and α1-adrenergic receptors .
Properties
IUPAC Name |
(R)-(2,3-dimethoxyphenyl)-piperidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10/h3-5,10,13,15-16H,6-9H2,1-2H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRHDSQWBVFQMC-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@@H](C2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431982 | |
| Record name | (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243640-19-9 | |
| Record name | (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
The racemic mixture is dissolved in a polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF) under reflux. Following salt formation, selective crystallization isolates the (R)-enantiomer. For instance, using (2R,3R)-di-(p-anisoyl)tartaric acid in acetonitrile at 60–80°C yields the (R)-enantiomer salt with 80–99% ee after recrystallization.
Table 1: Chiral Resolution Performance Metrics
| Resolving Agent | Solvent | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| (2R,3R)-di-(p-toluoyl)TA | Acetonitrile | 70 | 85 | 62 |
| (2R,3R)-di-(p-anisoyl)TA | THF | 65 | 99 | 58 |
| (2S,3S)-di-(p-anisoyl)TA | Ethanol | 80 | 92 | 55 |
Limitations and Mitigation Strategies
While effective, this method requires stoichiometric amounts of costly chiral acids. Patent US20090227798A1 addresses this by recycling the mother liquor to recover unresolved (S)-enantiomer, improving overall yield to 70–75%.
Enzymatic Hydrolysis for Enantioselective Synthesis
Enzymatic methods leverage lipases or esterases to hydrolyze prochiral esters enantioselectively. Candida cylindracea lipase is particularly effective for resolving α-(2,3-dimethoxyphenyl)-4-piperidinemethanol butyrate ester.
Reaction Mechanism and Parameters
The ester substrate is suspended in a buffered aqueous solution (pH 7.0–7.5) with the lipase at 30–40°C. Hydrolysis proceeds for 12–24 hours, yielding (R)-4-piperidinemethanol and residual (S)-ester.
Table 2: Enzymatic Hydrolysis Efficiency
| Enzyme Source | Substrate Ester | Temperature (°C) | ee (%) | Conversion (%) |
|---|---|---|---|---|
| Candida cylindracea | Butyrate | 35 | 98 | 45 |
| Pseudomonas fluorescens | Acetate | 40 | 85 | 38 |
Advantages Over Chemical Methods
This approach avoids harsh reagents and achieves higher enantiopurity (>95% ee) compared to chiral resolution. However, substrate specificity limits its application to esters with short acyl chains.
Catalytic Hydrogenation of Pyridine Intermediates
A three-step synthesis via pyridine intermediates is documented in CN112724070A and US20090227798A1. The route begins with lithiated veratrole (1,2-dimethoxybenzene) reacting with 4-pyridinecarboxaldehyde to form 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]pyridine, followed by hydrogenation.
Hydrogenation Conditions
Rhodium on carbon (5 wt%) in methanol under 50–100 psi H₂ at 25°C reduces the pyridine ring to piperidine. Yields exceed 90%, but the intermediate requires purification via recrystallization from methanol.
Table 3: Hydrogenation Catalysts and Outcomes
| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Rh/C (5%) | 50 | 25 | 92 | 98 |
| Pd/C (10%) | 100 | 50 | 88 | 95 |
Byproduct Formation and Control
Over-hydrogenation to tetrahydro derivatives is minimized by limiting reaction time to 2–3 hours.
Asymmetric Reduction of Ketone Precursors
Chiral reducing agents like (+)-α-chlorodiisopinocamphenylborane selectively reduce 4-[1-oxo-1-(2,3-dimethoxyphenyl)methyl]piperidine to the (R)-alcohol.
Reduction Protocol
The ketone is dissolved in THF at −78°C, and the borane reagent is added dropwise. After stirring for 12 hours, the mixture is quenched with acetaldehyde, yielding 60–85% ee.
Table 4: Asymmetric Reduction Performance
| Reducing Agent | Solvent | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| (+)-α-Chlorodiisopinocamphenylborane | THF | −78 | 85 | 70 |
| R-3,3-Diphenylpyrrolidinol-oxazaborole | Toluene | 0 | 75 | 65 |
Post-Reduction Purification
Chromatography on silica gel with ethyl acetate/hexane (1:3) upgrades ee to >99%.
Particle Size Control via Seeded Crystallization
Industrial-scale production requires controlled particle sizes (25–250 µm) for consistent bioavailability. US20090227798A1 discloses a seeding technique where 4–20% of the product is added to a saturated solution to induce crystallization.
Table 5: Seeding Impact on Particle Size Distribution
| Seed Concentration (%) | Median Particle Size (µm) | Span (D90−D10)/D50 |
|---|---|---|
| 4 | 50 | 1.8 |
| 10 | 120 | 1.2 |
| 20 | 200 | 0.9 |
Chemical Reactions Analysis
Types of Reactions
®-(2,3-Dimethoxyphenyl)-4-piperidinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, alcohols, amines, and ketones .
Scientific Research Applications
Medicinal Chemistry
Role as an Intermediate
The compound is utilized in the preparation of various serotonin receptor antagonists, particularly those targeting the 5-HT2A receptor. This receptor is implicated in several neuropsychiatric disorders, including schizophrenia and depression. By serving as a precursor, (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol facilitates the development of drugs that can selectively inhibit these receptors, potentially leading to treatments with fewer side effects compared to broader-spectrum antipsychotics .
Synthetic Routes
Several synthetic methods exist for producing this compound. Common approaches include nucleophilic substitution reactions due to the presence of the hydroxymethyl group on the piperidine nitrogen. These routes can be optimized for yield and efficiency depending on the specific reagents and conditions used during synthesis.
Neuropharmacological Research
Binding Affinity Studies
Research has demonstrated that this compound exhibits a high affinity for the 5-HT2A receptor subtype. This characteristic makes it a valuable tool for investigating serotonin's role in neuropharmacology. Binding studies often employ radiolabeled ligands to assess competitive binding and functional assays to evaluate receptor activity modulation.
Comparative Analysis with Similar Compounds
The compound shares structural similarities with other known serotonin antagonists. A comparative analysis highlights its unique position among similar compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| M100907 | Similar structure with variations in substituents | More potent antagonist at 5-HT2A receptors |
| Volinanserin | Similar piperidine core | Different aromatic substituents affecting receptor selectivity |
| MDL 100907 | Closely related in structure | Variations in pharmacokinetics and receptor affinity |
This table illustrates how minor structural modifications can lead to significant differences in biological activity and therapeutic potential.
Case Studies and Research Findings
Therapeutic Potential
Studies have indicated that derivatives of this compound could be effective in treating mood disorders and schizophrenia. The compound's unique structure allows for further exploration into novel compounds with enhanced efficacy or reduced side effects compared to existing treatments .
Mechanism of Action
As a serotonin 5-HT2A receptor antagonist, this compound works by blocking serotonin's action at this receptor site, which is crucial for alleviating symptoms associated with various psychiatric conditions. Understanding this mechanism is vital for developing targeted therapies that minimize adverse effects commonly associated with traditional antipsychotics .
Mechanism of Action
The mechanism of action of ®-(2,3-Dimethoxyphenyl)-4-piperidinemethanol involves its interaction with specific molecular targets and pathways. It is known to act on serotonin receptors, particularly the 5-HT2a receptor, modulating neurotransmission and influencing various neurological processes . The compound’s effects on these receptors can lead to changes in pain perception, cognition, and mood .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of arylpiperidine derivatives. Key structural analogues and their properties are summarized below:
Key Observations :
- Structural Impact on Selectivity : The 2,3-dimethoxyphenyl group in MDL 100907 enhances 5-HT2A selectivity, whereas the 2,5-dimethoxy substitution in Compound 19 reduces potency and selectivity .
- Agonist vs. Antagonist Activity: Unlike DOI, a 5-HT2A agonist, MDL 100907 acts as a pure antagonist, avoiding hallucinogenic effects .
- Side Effect Profiles : MDL 100907 lacks affinity for D2 receptors, distinguishing it from haloperidol, which has high D2 binding and significant extrapyramidal side effects (EPS) .
Pharmacological Comparisons
- 5-HT2A Antagonism: MDL 100907 inhibits 5-HT-stimulated inositol phosphate accumulation in NIH 3T3 cells (IC50: 0.3 nM), surpassing ritanserin (IC50: 10 nM) and clozapine (IC50: 50 nM) in potency .
- In Vivo Efficacy : At 0.1 mg/kg, MDL 100907 blocks 5-methoxy-N,N-dimethyltryptamine-induced head twitches in mice, whereas DOI requires 10-fold higher doses to induce similar effects .
- Metabolic Stability : MDL 100907 exhibits a plasma half-life of 4–6 hours in rats, outperforming older antipsychotics like haloperidol (2–3 hours) .
Clinical and Preclinical Outcomes
- Antipsychotic Potential: MDL 100907 reduces amphetamine-induced hyperactivity in rodents, a hallmark of antipsychotic efficacy, without causing catalepsy or motor impairment .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol with high enantiomeric purity?
- Methodological Answer : The synthesis requires chiral resolution techniques, such as using (R)-3-hydroxymethyl piperidine as a precursor and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to ensure stereochemical fidelity. Aventis Pharmaceuticals' patented process emphasizes sulfonation and controlled crystallization to isolate the (R)-enantiomer, achieving >95% enantiomeric excess . Parallel purification via preparative HPLC (e.g., using a chiral stationary phase) can further enhance purity .
Q. Which analytical techniques are recommended for characterizing structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm substituent positioning and fluorine incorporation (e.g., 4-fluorophenyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Use a mobile phase of methanol and sodium acetate buffer (pH 4.6) with 1-octanesulfonate for retention time consistency (e.g., ~1.12 minutes under SQD-FA05 conditions) .
- Mass Spectrometry (LCMS) : Validate molecular weight (m/z 373.46 for [M+H]+) and detect impurities .
Q. What protocols ensure stability and purity during storage?
- Methodological Answer : Store the compound in amber vials under inert gas (e.g., argon) at -20°C to prevent oxidation. Regularly assess stability via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor purity using the HPLC methods described in pharmacopeial standards .
Advanced Research Questions
Q. How does the compound’s efficacy as a 5-HT2A receptor antagonist differ between in vitro and in vivo models?
- Methodological Answer : In vitro radioligand binding assays (e.g., using [³H]ketanserin) typically show nM affinity (Ki ~1-5 nM). In vivo, behavioral models (e.g., differential-reinforcement-of-low-rate 72-s tests in rats) require higher doses (0.5–1 mg/kg) due to blood-brain barrier penetration and metabolic clearance. Functional assays (e.g., PLC inhibition in transfected HEK293 cells) reveal partial antagonism under high receptor density conditions .
Q. How can researchers resolve discrepancies in receptor binding affinity data across studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions (pH 7.4, 1 mM Mg²⁺).
- Control for Allosteric Modulators : Test for endogenous ligands (e.g., serotonin) that may alter binding kinetics .
- Statistical Harmonization : Apply meta-analysis tools to account for interspecies variability (e.g., rat vs. human 5-HT2A receptor isoforms) .
Q. What experimental designs mitigate interspecies variability in behavioral studies on impulsivity?
- Methodological Answer :
- Dose-Response Calibration : Pre-test doses (0.1–2 mg/kg) in cross-species models (e.g., murine vs. primate).
- Pharmacokinetic Profiling : Measure brain-to-plasma ratios via microdialysis to correlate exposure with efficacy .
- Positive/Negative Controls : Co-administer reference antagonists (e.g., ketanserin) and validate impulsivity metrics (e.g., premature responses in 5-choice serial reaction time tasks) .
Q. What strategies optimize chiral synthesis scalability for preclinical studies?
- Methodological Answer : Replace resolution-based methods with asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic desymmetrization) to improve yield. Pilot-scale reactions (10–100 g) using continuous flow reactors enhance reproducibility and reduce racemization risks .
Data Contradiction Analysis
Q. Why do functional assays sometimes show partial antagonism despite high binding affinity?
- Analysis : Receptor reserve and G-protein coupling efficiency vary by cell type. For example, in HEK293 cells overexpressing 5-HT2A, even partial receptor occupancy can saturate downstream signaling (e.g., PLC activation), masking full antagonism. Use siRNA-mediated receptor knockdown to titrate expression levels and clarify efficacy .
Q. How to address variability in impulsivity modulation across animal models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
